4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound belongs to the class of oxazolidinones, which are characterized by a five-membered heterocyclic structure containing an oxygen and a nitrogen atom.
The compound has been referenced in various scientific literature and patents, indicating its relevance in drug development and therapeutic applications. Notably, it has been identified in patent US7157456B2, which discusses its derivatives and their use in blood coagulation therapies . Additionally, it is listed in chemical databases such as PubChem and Chemsrc, providing essential information on its molecular structure and properties .
In terms of classification, 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is categorized as a pharmaceutical compound with potential therapeutic effects. Its structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.
The synthesis of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions (temperature, solvent choice) and yields are often documented in patent literature .
The molecular formula for 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is with a molecular weight of approximately 184.24 g/mol . The structural representation includes:
The compound's Chemical Abstracts Service (CAS) number is 1785218-44-1 . Structural diagrams can be generated using cheminformatics software for detailed visualization.
The reactivity of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can be explored through various chemical reactions:
Technical details regarding these reactions are crucial for understanding its synthetic pathways and potential modifications for enhanced biological activity.
Further pharmacological studies are necessary to elucidate the precise mechanisms at play and to determine its efficacy against specific pathogens or disease states.
Key physical properties include:
Chemical properties involve stability under various conditions (e.g., temperature, pH) and reactivity towards nucleophiles or electrophiles. Detailed stability studies are often documented in pharmaceutical research .
The primary applications of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride lie within medicinal chemistry:
The construction of the 1,3-oxazolidin-2-one heterocycle represents a critical initial step in synthesizing the target molecule. Two principal methodologies dominate:
Carboxylative Cyclization: This green approach utilizes carbon dioxide (CO₂) as a C1 synthon, reacting with prefunctionalized amino alcohol precursors under catalytic conditions. For example, allylic amines undergo electrochemical carboxylative cyclization in the presence of CO₂, yielding 5-vinyloxazolidinones with preserved alkene functionality—essential for subsequent modifications. This method operates under mild conditions (ambient temperature, atmospheric pressure) and achieves yields of 78–92% [2] [7]. Transition-metal catalysis offers an alternative; silver or copper complexes (e.g., Cu(I)/1,5,7-triazabicyclo[4.4.0]dec-5-ene) facilitate the coupling of propargylic amines with CO₂, forming 5-alkylidene oxazolidinones regioselectively [7].
Intramolecular Cyclocarbamation: Amino alcohol precursors bearing carbamate functionalities undergo ring closure via activation of the hydroxyl group. Phosphazene bases (e.g., P4-base) catalyze this process at room temperature, forming the oxazolidinone ring with broad functional group tolerance. Alternatively, organoiodine reagents enable enantioselective oxyamination, constructing the core with chiral integrity [7]. Microwave-assisted cyclization in chemical paste media (using nitromethane) significantly accelerates reaction kinetics, completing cyclization within minutes instead of hours [7].
Table 1: Comparison of Oxazolidinone Cyclization Methods
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Electrochemical CO₂ fixation | RT, ambient CO₂, constant current | 78–92% | Atom economy, no external oxidant |
Silver/copper catalysis | 60–80°C, 1–5 mol% catalyst | 85–95% | High regioselectivity |
Phosphazene-base catalysis | RT, 5–10 mol% catalyst | 70–88% | Functional group tolerance |
Microwave irradiation | Nitromethane paste, 150–200 W | 65–80% | Reaction time < 10 minutes |
Incorporation of the piperidine moiety occurs through strategic nucleophilic displacements on preformed piperidine intermediates:
Haloamine Precursors: 4-Halopiperidines (e.g., 4-chloropiperidine hydrochloride) serve as electrophilic partners. Under basic conditions (K₂CO₃, DMF), the secondary amine of an oxazolidinone precursor attacks the C4 position, forming the C–N bond. This SN₂ reaction requires anhydrous conditions to suppress hydrolysis, yielding 70–85% of the adduct [3] [8]. Steric hindrance at C2/C6 of the piperidine ring must be minimized to ensure efficient substitution.
Reductive Amination: 4-Oxopiperidines condense with amino alcohols under reducing conditions (NaBH₃CN, methanol). The imine intermediate forms reversibly at pH 4–6, followed by irreversible reduction to the amine. This method accommodates acid-sensitive functionalities but may produce regioisomers if asymmetric amino alcohols are used [3]. Spirocyclic piperidines (e.g., 4-piperidinones fused to cycloalkanes) enhance regioselectivity during nucleophilic addition due to conformational constraints [8].
Table 2: Nucleophilic Substitution Approaches to Piperidine Integration
Piperidine Electrophile | Nucleophile | Conditions | Yield | Regiochemical Outcome |
---|---|---|---|---|
4-Chloropiperidine·HCl | Oxazolidinone-NH (deprotonated) | K₂CO₃, DMF, 80°C | 70–85% | High (>9:1) |
4-Oxopiperidine | Amino alcohol | NaBH₃CN, MeOH, pH 5 | 60–75% | Moderate (7:1–5:1) |
N-Boc-4-aminopiperidine | Halogenated oxazolidinone | DIEA, CH₃CN, reflux | 65–80% | High (exclusive) |
Installing the methyl group at the oxazolidinone C4 position demands precise control to avoid O- or N-alkylation:
Enolate Alkylation: Deprotonation of the oxazolidinone α-carbon using strong bases (LiHMDS, −78°C) generates a resonance-stabilized enolate. Subsequent addition of methyl iodide (CH₃I) affords C4-methylation regioselectively. Kinetic control is critical—reaction temperatures above −60°C promote dialkylation or O-alkylation byproducts. Steric shielding by the adjacent piperidine nitrogen enhances C4 selectivity, yielding the mono-methylated product in >8:1 regioselectivity [8].
Biocatalytic Methylation: Cobalamin-dependent methyltransferases (e.g., from Desulfitobacterium hafniense) enable chemo- and regioselective C-methylation under mild aqueous conditions. Methylcobalamin serves as the methyl donor, transferring CH₃⁺ equivalents to the oxazolidinone enolate equivalent. Adding tetrahydrofuran (10% v/v) as a cosolvent dramatically enhances regioselectivity, yielding exclusively the C4-methylated isomer for substrates with polar 4-substituents [4].
Table 3: Solvent and Catalyst Effects on Regioselective Methylation
Method | Base/Catalyst | Solvent System | Regioselectivity (C4:Others) |
---|---|---|---|
Enolate alkylation | LiHMDS | THF, −78°C | 8:1 |
Biocatalytic | MTase I + methylcobalamin | H₂O/THF (9:1) | >99:1 |
Phase-transfer catalysis | NaOH, TBAB | CH₂Cl₂/H₂O | 4:1 |
Conversion of the free base to the hydrochloride salt improves crystallinity, stability, and aqueous solubility:
Solvent Screening: Hydrochloric acid (HCl) in polar protic solvents (ethanol, isopropanol) facilitates rapid protonation. Optimal concentrations (1–3 M HCl) prevent esterification of residual alcohol functionalities. Ethanol-isopropanol mixtures (3:1 v/v) balance solubility and crystallization kinetics, yielding salts with >99% purity. Cooling the suspension (2–8°C) suppresses disproportionation—where the hydrochloride reverts to free base and free acid—preserving solid-state integrity during storage [5] [9].
Counterion Selection: The pKa difference between the free base (pKa ~9.5 for the piperidine nitrogen) and hydrochloric acid (pKa ~−7) ensures complete salt formation (>3 pKa unit difference). Alternative anions (mesylate, tosylate) were evaluated but rejected due to hygroscopicity or poor crystallinity. HCl provides a high melting point (>200°C) and low deliquescence, critical for long-term stability. Salt formation follows the reaction:C₉H₁₆N₂O₂ + HCl → C₉H₁₇ClN₂O₂characterized by Fourier-transform infrared spectroscopy (FTIR; N⁺–H stretch at 2200–2600 cm⁻¹) and X-ray powder diffraction (XRPD) [1] [5] [9].
Table 4: Hydrochloride Salt Crystallization Conditions
Solvent System | HCl Concentration | Temperature | Yield | Purity | Stability Outcome |
---|---|---|---|---|---|
Ethanol/IPA (3:1) | 2 M in H₂O | 0–5°C | 92% | >99.5% | No disproportionation |
Acetone | 1 M in diethyl ether | RT | 85% | 98% | Slight hygroscopicity |
Ethyl acetate | Gaseous HCl | −20°C | 78% | 97% | Crystal agglomeration |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1